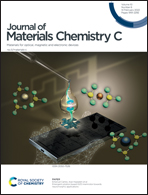NIR optical carbon dioxide sensors based on highly photostable dihydroxy-aza-BODIPY dyes†
Journal of Materials Chemistry C Pub Date: 2015-04-20 DOI: 10.1039/C5TC00346F
Abstract
A new class of pH-sensitive indicator dyes for optical carbon dioxide sensors based on di-OH-aza-BODIPYs is presented. These colorimetric indicators show absorption maxima in the near infrared range (λmax 670–700 nm for the neutral form, λmax 725–760 nm for the mono-anionic form, λmax 785–830 nm for the di-anionic form), high molar absorption coefficients of up to 77 000 M−1 cm−1 and unmatched photostability. Depending on the electron-withdrawing or electron-donating effect of the substituents the pKa values are tunable (8.7–10.7). Therefore, optical carbon dioxide sensors based on the presented dyes cover diverse dynamic ranges (0.007–2 kPa; 0.18–20 kPa and 0.2–100 kPa), which enables different applications varying from marine science and environmental monitoring to food packaging. The sensors are outstandingly photostable in the absence and presence of carbon dioxide and can be read out via absorption or via the luminescence-based ratiometric scheme using the absorption-modulated inner-filter effect. Monitoring of the carbon dioxide production/consumption of a Hebe plant is demonstrated.

Recommended Literature
- [1] Contents list
- [2] Copper-catalyzed alkynylation/annulation cascades of N-allyl ynamides: regioselective access to medium-sized N-heterocycles†
- [3] A new type of anion receptor: pyrrolyl quinones†
- [4] The researcher's guide to solid-state dye-sensitized solar cells
- [5] Kinetics of albumin microbubble dissolution in aqueous media†
- [6] The effect of methacrylic acid in smooth coatings on dTHP1 and HUVEC gene expression†‡
- [7] Gas-phase salt bridge interactions between glutamic acid and arginine†
- [8] Dual pH-triggered physical gels prepared from mixed dispersions of oppositely charged pH-responsive microgels†
- [9] Inorganic chemistry
- [10] New combination between chitosan, single walled carbon nanotubes and neodymium(iii) oxide found to be useful in the electrochemical determination of rutin in the presence of morin and quercetin










